(R)-Phe-A110/B319
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Overview
Description
®-Phe-A110/B319 is a chiral compound with significant applications in various scientific fields. This compound is known for its unique stereochemistry, which plays a crucial role in its biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Phe-A110/B319 typically involves chiral resolution techniques or asymmetric synthesis. One common method is the use of chiral catalysts to induce the formation of the desired enantiomer. The reaction conditions often include specific temperatures, solvents, and pH levels to ensure the selectivity and yield of the ®-enantiomer.
Industrial Production Methods
Industrial production of ®-Phe-A110/B319 may involve large-scale chiral resolution processes or the use of biocatalysts. These methods are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
®-Phe-A110/B319 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
®-Phe-A110/B319 has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with enzymes and receptors.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-Phe-A110/B319 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity, influencing its biological effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-Phe-A110/B319
- ®-Phe-A110/B320
- ®-Phe-A111/B319
Uniqueness
®-Phe-A110/B319 is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Compared to its enantiomer (S)-Phe-A110/B319, the ®-enantiomer may exhibit different pharmacological effects and binding affinities.
This detailed article provides a comprehensive overview of ®-Phe-A110/B319, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C62H57F3N8O14S |
---|---|
Molecular Weight |
1227.2 g/mol |
IUPAC Name |
(2R)-2-[[(3R)-3-carboxy-3-[3-[[(2R)-2-[(2,3-dimethylquinoxaline-6-carbonyl)amino]-3-[4-[2-methyl-4-(trifluoromethoxy)phenyl]phenyl]propanoyl]amino]propanoylamino]propanoyl]amino]-6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexanoic acid |
InChI |
InChI=1S/C62H57F3N8O14S/c1-31-24-40(86-62(63,64)65)15-16-41(31)35-9-7-34(8-10-35)25-49(73-55(78)36-11-20-46-48(26-36)69-33(3)32(2)68-46)56(79)66-23-21-53(76)72-50(58(82)83)30-54(77)71-47(57(80)81)6-4-5-22-67-60(88)70-37-12-17-43-42(27-37)59(84)87-61(43)44-18-13-38(74)28-51(44)85-52-29-39(75)14-19-45(52)61/h7-20,24,26-29,47,49-50,74-75H,4-6,21-23,25,30H2,1-3H3,(H,66,79)(H,71,77)(H,72,76)(H,73,78)(H,80,81)(H,82,83)(H2,67,70,88)/t47-,49-,50-/m1/s1 |
InChI Key |
FPASBQZSPAJSND-HLUZEOJMSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC(F)(F)F)C2=CC=C(C=C2)C[C@H](C(=O)NCCC(=O)N[C@H](CC(=O)N[C@H](CCCCNC(=S)NC3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)C(=O)O)C(=O)O)NC(=O)C8=CC9=NC(=C(N=C9C=C8)C)C |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)(F)F)C2=CC=C(C=C2)CC(C(=O)NCCC(=O)NC(CC(=O)NC(CCCCNC(=S)NC3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)C(=O)O)C(=O)O)NC(=O)C8=CC9=NC(=C(N=C9C=C8)C)C |
Origin of Product |
United States |
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